3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-29-19(2)17-23(30)24(26(29)31)25(22-9-13-27-14-10-22)28-15-11-21(12-16-28)18-20-7-5-4-6-8-20/h4-10,13-14,17,21,25,30H,3,11-12,15-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADVNVSMIIGJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCC(CC3)CC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these reactions include benzyl chloride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the overall structure.
Substitution: The benzyl and pyridine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyridinone and piperidine derivatives. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Similar Compounds
Key Research Findings and Implications
Structural Influence on Target Engagement: The benzylpiperidine group in the target compound is associated with CNS penetration due to its lipophilicity, contrasting with the 4-(4-fluorophenyl)piperazine in , which introduces polarity and metabolic stability via fluorine . Pyridin-4-yl vs.
Synthetic Strategies :
- The target compound likely employs condensation reactions (similar to ) or nucleophilic substitutions (as in ). Ethyl and methyl groups are introduced via alkylation, while the benzylpiperidine fragment may be added via reductive amination .
Biological Implications: Analogs like 3f and 27d demonstrate activity in kinase inhibition and allosteric modulation, respectively. The target compound’s hybrid structure suggests dual functionality (CNS and kinase targeting). Fluorine in reduces CYP3A4 induction risks compared to non-fluorinated analogs, a consideration for the target compound’s derivatization .
Pharmacokinetic Considerations :
Biological Activity
The compound 3-((4-benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , with CAS number 939242-61-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 939242-61-2 |
The structure of the compound features a benzylpiperidine moiety linked to a pyridine ring, contributing to its pharmacological properties.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. This interaction may lead to various biological effects, including modulation of mood and cognitive functions.
In Vitro Studies
In vitro studies have demonstrated that related piperidine derivatives exhibit high affinity for the dopamine transporter (DAT) and moderate affinity for the norepinephrine transporter (NET), suggesting potential applications in treating neurological disorders .
Case Studies
- Dopamine Transporter Inhibition : A study on structurally related compounds showed significant inhibition of DAT, which is crucial for dopamine reuptake in the brain . This inhibition is associated with increased dopaminergic signaling, potentially benefiting conditions like depression and ADHD.
- Neuroprotective Effects : Preliminary investigations have suggested that compounds similar to this compound may exhibit neuroprotective effects against oxidative stress in neuronal cells . These findings warrant further exploration into their therapeutic potential.
Antidepressant Activity
A series of studies have indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, enhancing mood and reducing anxiety symptoms .
Antitumor Activity
Recent research has explored the antitumor potential of similar compounds, revealing that they may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The combination of these compounds with existing chemotherapeutic agents has shown promise in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
